

# An In-depth Technical Guide to the Spectroscopic Data of 2-(Cyclopropylamino)nicotinonitrile

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## Compound of Interest

Compound Name: 2-(Cyclopropylamino)nicotinonitrile

Cat. No.: B1354240

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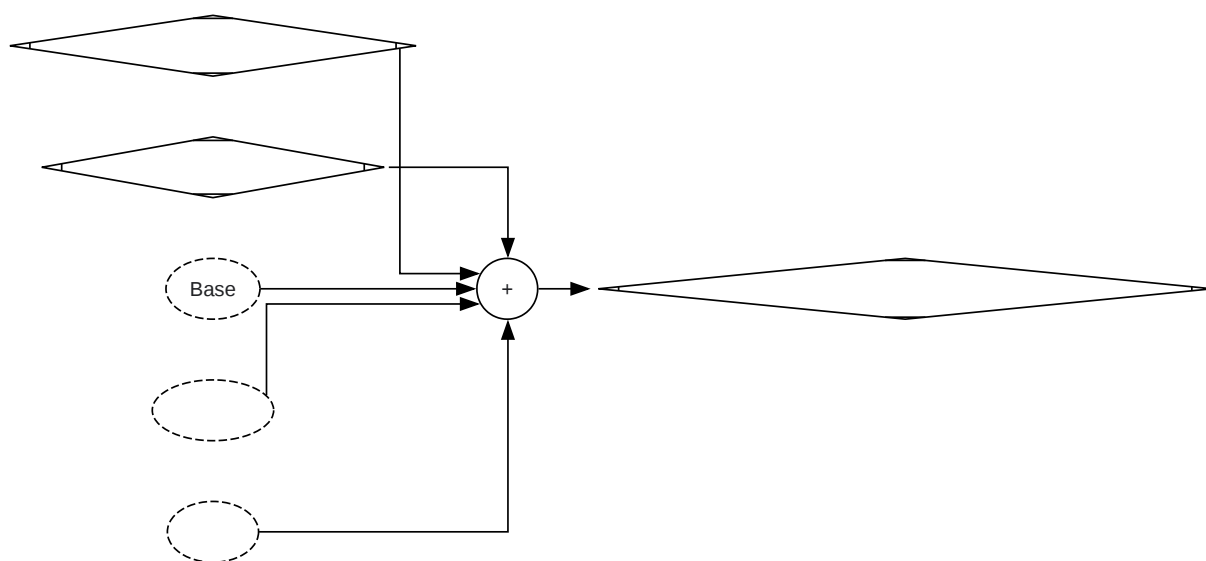
## Introduction

**2-(Cyclopropylamino)nicotinonitrile** is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug discovery. Its structural motif, featuring a nicotinonitrile core and a cyclopropylamino substituent, makes it a valuable building block for the synthesis of a diverse range of biologically active compounds. The nicotinonitrile scaffold is present in numerous approved drugs, highlighting its importance as a privileged structure in pharmaceutical development.<sup>[1]</sup> Accurate and comprehensive characterization of this compound is paramount for its effective utilization in research and development, ensuring the identity, purity, and stability of synthesized intermediates and final products.

This technical guide provides a detailed overview of the spectroscopic data for **2-(Cyclopropylamino)nicotinonitrile**. As a self-validating system, this document will not only present the expected spectroscopic data but also delve into the underlying principles and experimental considerations for acquiring and interpreting this information. The protocols and data presented herein are based on established spectroscopic principles and data from structurally related compounds, providing a robust framework for researchers working with this molecule.

## Synthesis and Molecular Structure

A common and efficient method for the synthesis of **2-(Cyclopropylamino)nicotinonitrile** is the nucleophilic aromatic substitution of 2-chloronicotinonitrile with cyclopropylamine. This reaction typically proceeds under basic conditions, with a suitable solvent, and often with heating to drive the reaction to completion.



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Caption: Synthetic scheme for **2-(Cyclopropylamino)nicotinonitrile**.

## Representative Experimental Protocol:

- To a solution of 2-chloronicotinonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add cyclopropylamine (1.2 eq) and a non-nucleophilic base like potassium carbonate ( $K_2CO_3$ ) or triethylamine ( $NEt_3$ ) (2.0 eq).
- Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **2-(Cyclopropylamino)nicotinonitrile** as a solid.

## Spectroscopic Characterization

The following sections detail the expected spectroscopic data for **2-(Cyclopropylamino)nicotinonitrile**, based on its molecular structure and established principles of spectroscopic interpretation.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For **2-(Cyclopropylamino)nicotinonitrile**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for structural confirmation.

#### $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the protons on the pyridine ring, the cyclopropyl group, and the amine proton.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.2	dd	1H	H6 (Pyridine)
~7.5	dd	1H	H4 (Pyridine)
~6.6	dd	1H	H5 (Pyridine)
~6.5	br s	1H	NH
~2.8	m	1H	CH (Cyclopropyl)
~0.9	m	2H	CH <sub>2</sub> (Cyclopropyl)
~0.6	m	2H	CH <sub>2</sub> (Cyclopropyl)

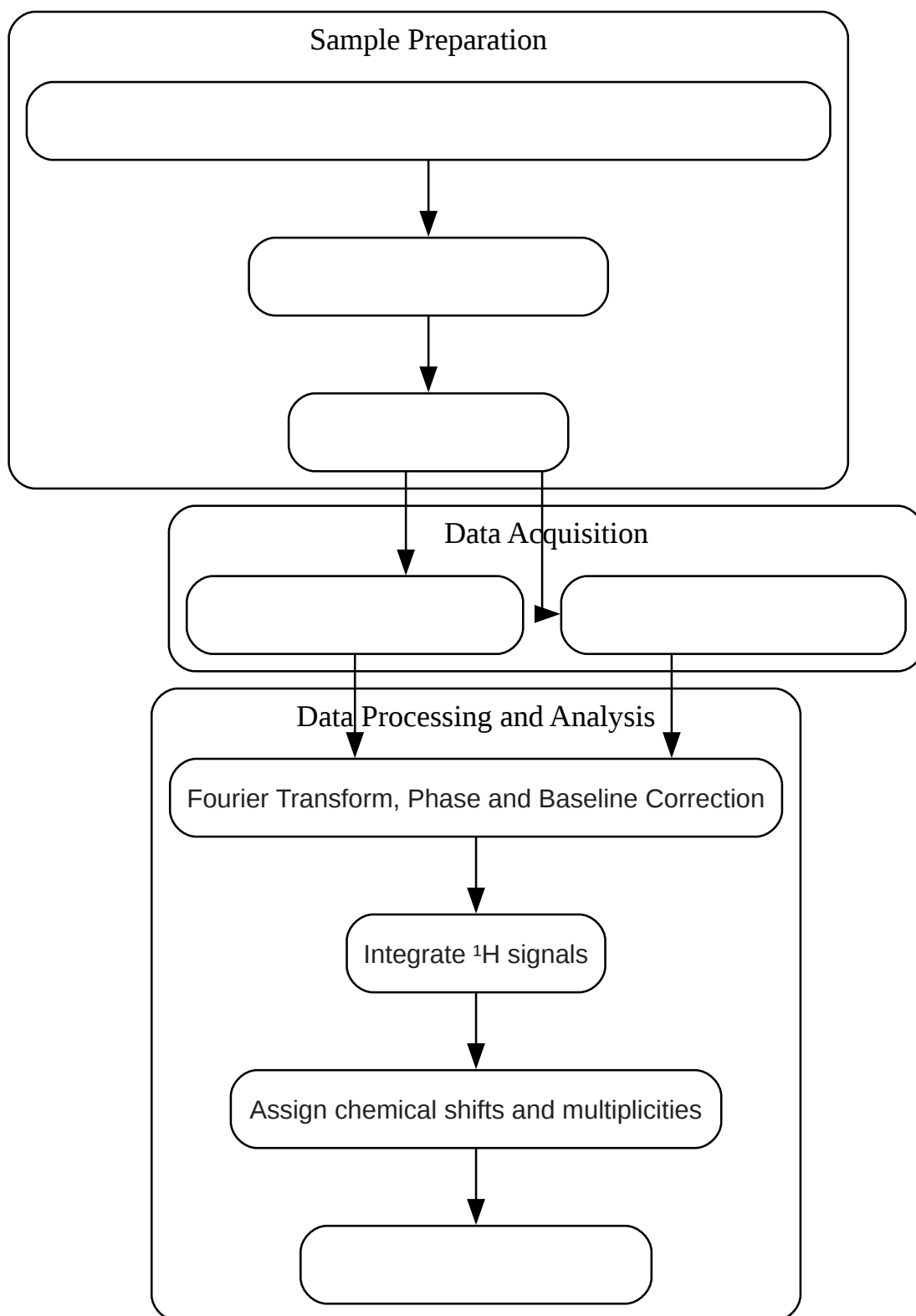
Causality behind Assignments: The pyridine protons are in the aromatic region, with H6 being the most deshielded due to its proximity to the electron-withdrawing nitrogen atom. The amine proton (NH) will likely be a broad singlet and its chemical shift can be concentration and solvent dependent. The cyclopropyl protons will appear in the upfield region, with the methine proton being more deshielded than the methylene protons.

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift ( $\delta$ , ppm)	Assignment
~160	C2 (Pyridine)
~153	C6 (Pyridine)
~140	C4 (Pyridine)
~118	CN (Nitrile)
~110	C5 (Pyridine)
~92	C3 (Pyridine)
~24	CH (Cyclopropyl)
~7	CH <sub>2</sub> (Cyclopropyl)

Causality behind Assignments: The carbon attached to the amino group (C2) will be significantly deshielded. The nitrile carbon (CN) will have a characteristic chemical shift around 118 ppm. The carbon atoms of the cyclopropyl group will be in the upfield aliphatic region.



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## References

- 1. calpaclab.com [calpaclab.com]
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